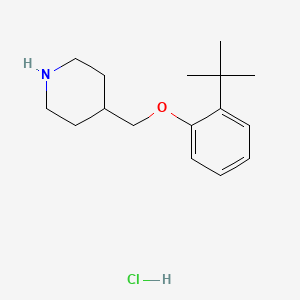

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

CAS No.: 1146956-96-8

Cat. No.: VC2926720

Molecular Formula: C16H26ClNO

Molecular Weight: 283.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146956-96-8 |

|---|---|

| Molecular Formula | C16H26ClNO |

| Molecular Weight | 283.83 g/mol |

| IUPAC Name | 4-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-4-5-7-15(14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H |

| Standard InChI Key | ICSPDSQTLWPAKC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1OCC2CCNCC2.Cl |

Introduction

Chemical and Physical Properties

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is defined by its specific molecular structure and properties. It has the molecular formula C16H26ClNO and a molecular weight of 283.83 g/mol. The compound's CAS number is 1146956-96-8, which serves as its unique identifier in chemical databases and literature.

The structural features of this compound include a phenyl ring with a tert-butyl substituent, linked to a piperidinylmethyl group via an ether bond. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it more suitable for pharmaceutical applications and research purposes.

Table 1: Key Chemical and Physical Properties of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C16H26ClNO |

| Molecular Weight | 283.83 g/mol |

| CAS Number | 1146956-96-8 |

| Physical State | Crystalline solid |

| Solubility | Soluble in polar organic solvents |

| Salt Form | Hydrochloride |

These chemical and physical properties are crucial for understanding the compound's behavior in various environments, its stability under different conditions, and its potential interactions with biological systems. The specific arrangement of its structural elements contributes to its unique pharmacological profile.

Synthesis and Purification

The synthesis of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves several key steps, mirroring laboratory methods but optimized for industrial scale production. Parameters such as temperature, reaction time, and reagent concentration are carefully controlled to enhance yield and purity. The synthetic pathway typically begins with appropriately substituted precursors that undergo specific chemical transformations to yield the desired final product.

The synthesis process might involve reactions similar to those used for related compounds, such as Williamson ether synthesis, which is commonly employed for preparing ethers by reacting an alkoxide with an alkyl halide. This type of reaction is evident in the synthesis of similar compounds described in the literature, where compounds like 15 and 13o reacted to form 16o through Williamson ether synthesis .

After synthesis, purification methods like recrystallization or chromatography are employed to isolate the final product. These purification techniques are essential for removing impurities and ensuring the high quality and purity required for pharmaceutical and research applications. The purified compound is then typically characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Mechanism of Action

The compound interacts with neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. This interaction modulates neuronal signaling pathways, which may lead to therapeutic effects in treating psychiatric disorders. The specific binding properties of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride to these receptors are determined by its unique structural features, including the tert-butyl group and the piperidinylmethyl ether moiety.

The molecular basis for the compound's interaction with neurotransmitter receptors likely involves specific binding to receptor proteins, leading to changes in receptor conformation and function. These interactions may result in altered neurotransmitter release, reuptake, or receptor signaling, ultimately affecting neural circuit activity and behavior.

Applications and Research Findings

2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride has several notable applications due to its ability to interact with neurotransmitter systems. Its chemical stability allows it to withstand various synthetic conditions while retaining its active pharmacophore. This stability is an important feature for a potential therapeutic agent, as it contributes to longer shelf life and consistent efficacy.

The compound can participate in oxidation and reduction reactions, enhancing its versatility in chemical synthesis. This reactivity may be exploited for creating derivatives with modified properties or for incorporating the compound into more complex molecular structures for specific research or therapeutic purposes.

In pharmaceutical research, compounds like 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride serve as valuable tools for studying the neurobiological basis of psychiatric disorders and for developing novel therapeutic approaches. The specific affinity of this compound for particular neurotransmitter receptors makes it potentially useful for targeting specific neural pathways involved in mood regulation, cognition, and other brain functions.

Table 2: Potential Applications of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

| Research Area | Potential Application |

|---|---|

| Neuropharmacology | Study of neurotransmitter receptor function |

| Psychiatric Medicine | Development of novel antidepressants or anxiolytics |

| Medicinal Chemistry | Template for derivative synthesis |

| Neuroimaging | Receptor binding studies |

| Drug Discovery | Lead compound for optimization |

While the compound shows promise in these areas, further research is needed to fully characterize its pharmacological properties and to evaluate its potential therapeutic efficacy and safety profile in relevant preclinical and clinical studies.

Comparison with Related Compounds

To better understand the unique properties of 2-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, it is valuable to compare it with structurally similar compounds. One such related compound is 4-Bromo-2-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride, which differs in the position of the piperidine substituent (3-position versus 4-position) and includes a bromine atom on the phenyl ring.

Similarly, the positioning of the piperidinylmethyl group at different locations on the piperidine ring (3-position versus 4-position) can change the three-dimensional orientation of the molecule, potentially altering its fit within receptor binding pockets and thus its pharmacological activity.

Other related compounds may include variations in the substituents on the phenyl ring, alternatives to the tert-butyl group, or modifications to the piperidine moiety. Each of these variations can produce compounds with distinct pharmacological profiles, highlighting the importance of structure-activity relationship studies in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume